4-Benzyl-4,7-diazaspiro[2.5]octane
Overview
Description
4-Benzyl-4,7-diazaspiro[2.5]octane is a heterocyclic compound characterized by a spiro linkage between a diazaspiro octane ring and a benzyl group. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-4,7-diazaspiro[2.5]octane typically involves the cyclization of appropriate precursors. One common method starts with the reaction of benzylamine with ethyl bromoacetate to form 2-(benzylamino)ethyl acetate. This intermediate is then reacted with 1-aminocyclopropane carboxylic acid to yield the desired spiro compound through cyclization and reduction steps .
Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. The use of environmentally friendly solvents and reagents, along with efficient purification techniques, is emphasized to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-4,7-diazaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride and alkyl halides in aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated spiro compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Benzyl-4,7-diazaspiro[2.5]octane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 4-Benzyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets. It is believed to act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems .
Comparison with Similar Compounds
- 7-Benzyl-4,7-diazaspiro[2.5]octane
- 4,7-Diazaspiro[2.5]octane-5,8-dione
Comparison: 4-Benzyl-4,7-diazaspiro[2.5]octane is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and potential biological activities, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
4-benzyl-4,7-diazaspiro[2.5]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-8-14-11-13(15)6-7-13/h1-5,14H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSELKLIMQOUJMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCCN2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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